![molecular formula C13H24O B13737114 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol CAS No. 13977-20-3](/img/structure/B13737114.png)
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol is a chemical compound with the molecular formula C13H24O. It is a monoterpene alcohol that is commonly found in essential oils and has a variety of applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the compound can be produced through the catalytic hydrogenation of the corresponding ketone. This process typically involves the use of large-scale reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-one.
Reduction: 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propane.
Substitution: 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-yl chloride.
Scientific Research Applications
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death . Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(propan-2-yl)cyclohex-1-ene
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
- 2-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol
Uniqueness
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexene ring with a hydroxyl group and an isopropyl substituent makes it a versatile compound with diverse applications .
Properties
CAS No. |
13977-20-3 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-3-(4-propan-2-ylcyclohexen-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H24O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4,10-11,13-14H,5-9H2,1-3H3 |
InChI Key |
BZGZKGXPTJAOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=CC1)CC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


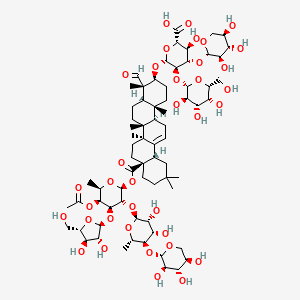
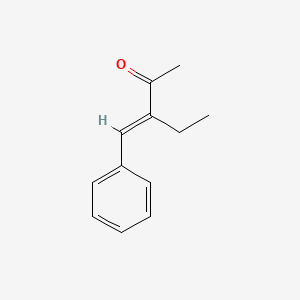
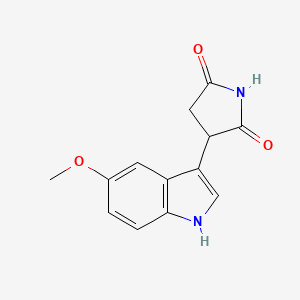
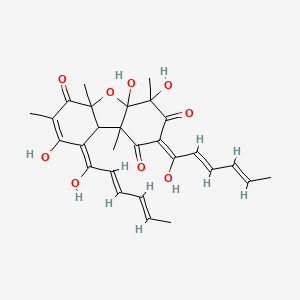
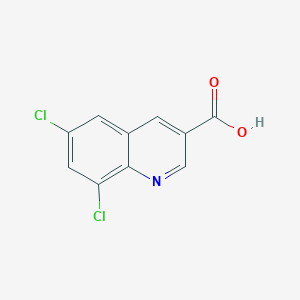
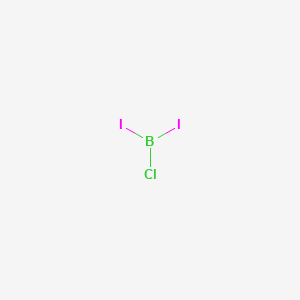
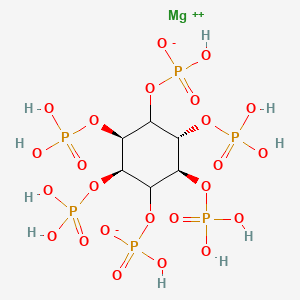
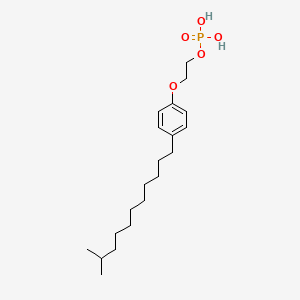
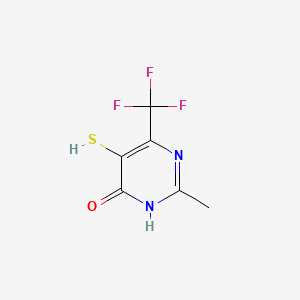
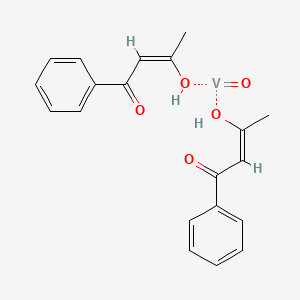
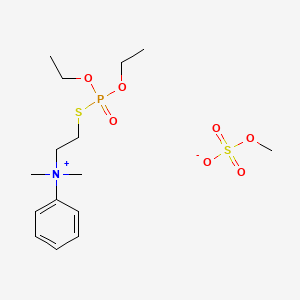
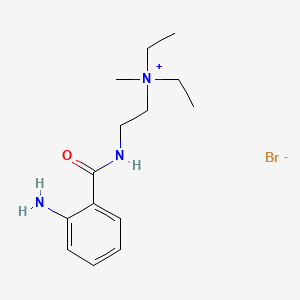
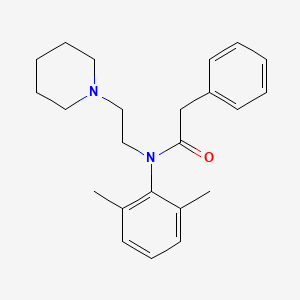
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
